molecular formula C17H12N4O B8044062 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole

2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole

Cat. No.: B8044062
M. Wt: 288.30 g/mol
InChI Key: XTLSCUMNHMPVAS-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole typically involves the formation of the triazole ring followed by its attachment to the benzoxazole moiety. . This reaction is often catalyzed by copper(I) salts under mild conditions.

For the benzoxazole part, a common synthetic route involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The final step involves coupling the triazole and benzoxazole units, which can be achieved through various coupling reactions such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry to enhance the efficiency and scalability of the reactions. This method allows for better control over reaction conditions and can significantly reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Mechanism of Action

The biological activity of 2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is primarily due to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity . The benzoxazole moiety can further stabilize these interactions through hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its combined triazole and benzoxazole structure, which provides a synergistic effect in its biological activities. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c1-2-4-16-15(3-1)19-17(22-16)10-7-13-5-8-14(9-6-13)21-12-11-18-20-21/h1-12H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSCUMNHMPVAS-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C\C3=CC=C(C=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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